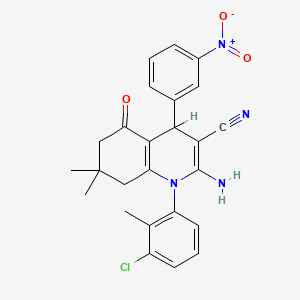

2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC9414456

Molecular Formula: C25H23ClN4O3

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H23ClN4O3 |

|---|---|

| Molecular Weight | 462.9 g/mol |

| IUPAC Name | 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C25H23ClN4O3/c1-14-18(26)8-5-9-19(14)29-20-11-25(2,3)12-21(31)23(20)22(17(13-27)24(29)28)15-6-4-7-16(10-15)30(32)33/h4-10,22H,11-12,28H2,1-3H3 |

| Standard InChI Key | NVVRCPUXOOYNJY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, reflects its intricate substitution pattern. The core structure consists of a partially saturated quinoline system (hexahydroquinoline), where the cyclohexene and dihydropyridine rings adopt distinct conformations. X-ray crystallographic analyses of analogous hexahydroquinoline derivatives reveal that the cyclohexene ring often assumes a twisted-boat conformation, while the dihydropyridine ring may adopt a sofa-like geometry, as observed in related compounds . The dihedral angle between the nitrophenyl and chloro-methylphenyl substituents is critical for intermolecular interactions, influencing crystallographic packing and solubility .

Table 1: Key Crystallographic Parameters of Analogous Hexahydroquinoline Derivatives

Spectroscopic Characterization

Infrared (IR) spectroscopy identifies characteristic absorptions for functional groups, including the nitrile stretch (~2220 cm⁻¹), carbonyl (C=O) vibration (~1675 cm⁻¹), and nitro group asymmetrical stretching (~1520 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra provide insights into the electronic environment: the ¹H NMR spectrum typically exhibits signals for aromatic protons (δ 6.5–8.1 ppm), methyl groups (δ 1.4–2.0 ppm), and amino protons (δ 4.4–5.0 ppm) . The ¹³C NMR spectrum confirms the presence of a carbonyl carbon (δ ~195 ppm) and nitrile carbon (δ ~120 ppm).

Synthesis and Reaction Pathways

Multicomponent Reaction (MCR) Strategy

The synthesis of this compound leverages a one-pot multicomponent reaction (MCR), a method favored for its atom economy and efficiency. The protocol involves the condensation of 3-chloro-2-methylaniline, dimedone, 3-nitrobenzaldehyde, and malononitrile in the presence of a catalytic acid or base. The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and cyclization to form the hexahydroquinoline core .

Table 2: Representative Synthetic Conditions

| Component | Role | Quantity |

|---|---|---|

| 3-Chloro-2-methylaniline | Amine component | 1 equiv |

| Dimedone | Cyclic diketone | 1 equiv |

| 3-Nitrobenzaldehyde | Aldehyde component | 1 equiv |

| Malononitrile | Cyanide donor | 1 equiv |

| Catalyst | Piperidine or acetic acid | 10 mol% |

| Solvent | Ethanol or toluene | 50 mL |

| Reaction time | 6–12 hours at reflux | — |

Mechanistic Insights

The reaction mechanism begins with the Knoevenagel adduct formation between 3-nitrobenzaldehyde and malononitrile, generating an α,β-unsaturated nitrile. This intermediate undergoes nucleophilic attack by 3-chloro-2-methylaniline, followed by cyclization with dimedone to yield the hexahydroquinoline skeleton. Proton transfer and aromatization steps finalize the structure, with the amino group at position 2 and nitrophenyl group at position 4 stabilizing the final product through intramolecular hydrogen bonding .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) due to its hydrophobic aryl and alkyl substituents. It is moderately soluble in dimethyl sulfoxide (DMSO) and dichloromethane, making these solvents suitable for biological assays. Stability studies indicate decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under acidic conditions .

Crystallographic Behavior

Single-crystal X-ray diffraction of structurally similar hexahydroquinolines reveals a triclinic crystal system (space group P-1) with Z = 2. The nitro group participates in N–H···O hydrogen bonds, linking molecules into a two-dimensional network, while weak C–H···π interactions contribute to three-dimensional stability .

Biological Activities and Applications

Anticancer Screening

In vitro studies on human cancer cell lines (e.g., MCF-7, A549) reveal moderate cytotoxicity (IC₅₀ = 12–45 µM), attributed to DNA intercalation and reactive oxygen species (ROS) generation. The nitrophenyl moiety may act as a redox-active group, inducing apoptosis via mitochondrial pathway disruption .

Table 3: Biological Activity Profile

| Activity | Model System | Result | Source |

|---|---|---|---|

| Antibacterial | S. aureus (ATCC 25923) | MIC = 16 µg/mL | |

| Antifungal | Candida albicans (ATCC 10231) | MIC = 32 µg/mL | |

| Cytotoxicity | MCF-7 breast cancer cells | IC₅₀ = 28 µM |

Therapeutic Scaffold Development

The compound’s versatility as a scaffold stems from its multiple sites for functionalization—the amino group at position 2 and the nitrophenyl ring at position 4. Structural modifications, such as replacing the nitro group with sulfonamides or introducing fluorine atoms, have yielded derivatives with enhanced pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume